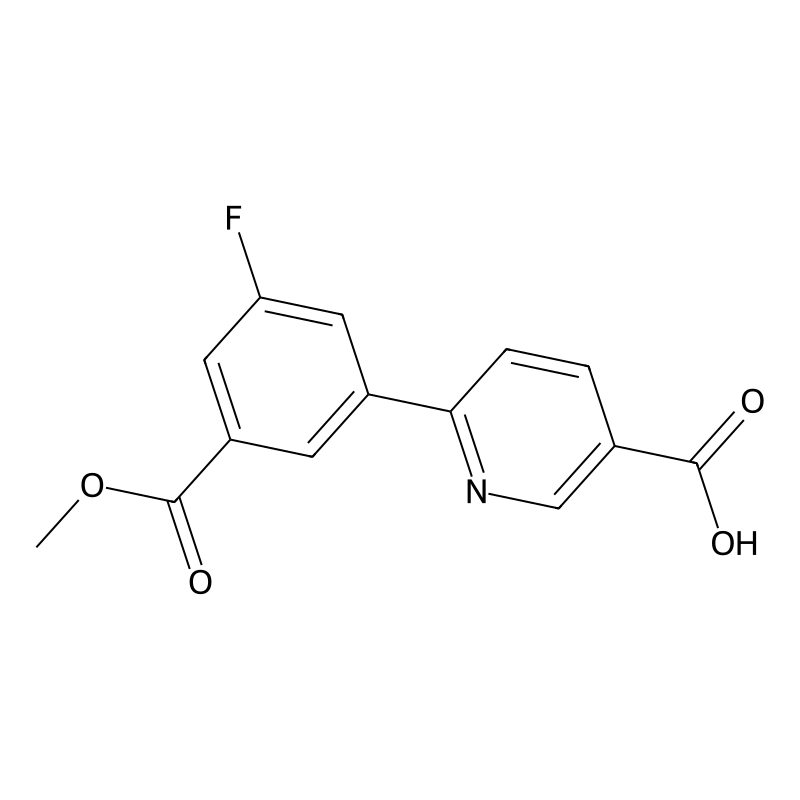

6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nicotinic acid moiety

This molecule is a derivative of nicotinic acid, also known as vitamin B3. Nicotinic acid plays a role in cellular metabolism and is a precursor to nicotinamide adenine dinucleotide (NAD+), a vital molecule in energy production and cellular signaling . Researchers are interested in molecules that modulate NAD+ levels for potential therapeutic applications .

Fluorine and methoxycarbonyl substitutions

The presence of fluorine and methoxycarbonyl groups can alter the molecule's physical and biological properties compared to unsubstituted nicotinic acid. Fluorine substitution can enhance blood-brain barrier permeability and improve interactions with biological targets , while the methoxycarbonyl group might influence the molecule's stability and binding properties.

Given these aspects, 6-F-5-MeO-PNCA could be a potential candidate for research in areas like:

Modulating NAD+ levels

Investigating if 6-F-5-MeO-PNCA affects NAD+ biosynthesis or function could be of interest.

Development of new therapeutic agents

The molecule's structural similarity to nicotinic acid, coupled with the potential effects of fluorine and methoxycarbonyl groups, might warrant exploration for its therapeutic potential in various diseases where NAD+ metabolism is implicated.

It's important to note that:

- Limited information is available on the specific research applications of 6-F-5-MeO-PNCA.

- Further research is required to elucidate its potential biological effects and therapeutic applications.